2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol
Description
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol is a phenolic derivative characterized by a 6-methoxyphenol core substituted at the 2-position with an aminomethyl group linked to a 4-benzyloxyphenyl moiety. Its molecular formula is C21H21NO3, with a molecular weight of 335.4 g/mol. Key structural features include:
- A phenolic hydroxyl group at the 6-position, which may confer antioxidant or chelating properties.
- A methoxy group at the 6-position, enhancing lipophilicity compared to unsubstituted phenol.
- A benzyloxy group on the 4-position of the aromatic ring, contributing steric bulk and electron-donating effects.
Properties
IUPAC Name |
2-methoxy-6-[(4-phenylmethoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-20-9-5-8-17(21(20)23)14-22-18-10-12-19(13-11-18)25-15-16-6-3-2-4-7-16/h2-13,22-23H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQFOYABKERNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol typically involves multiple steps, including the formation of the benzyloxyphenyl intermediate and subsequent reactions to introduce the amino methyl and methoxyphenol groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds between the benzyloxyphenyl and other aromatic compounds.
Nucleophilic substitution: Introduction of the amino methyl group can be achieved through nucleophilic substitution reactions using appropriate amines and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation products: Quinones, phenolic derivatives.
Reduction products: Amino derivatives.
Substitution products: Nitro, sulfonyl, and halogenated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H21NO3
- Molecular Weight : 335.4 g/mol
- IUPAC Name : 2-methoxy-6-[(4-phenylmethoxyanilino)methyl]phenol
The compound features a phenolic structure with both methoxy and benzyloxy groups, which are critical for its biological activity and chemical reactivity.
Chemistry
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol serves as a versatile building block in organic synthesis. It is utilized in:
- Reagent for Chemical Reactions : The compound can participate in various reactions, including oxidation, reduction, and electrophilic substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts phenolic groups to quinones or oxidized derivatives. |
| Reduction | Nitro groups can be reduced to amino groups using reducing agents. |
| Substitution | Aromatic rings can undergo nitration, sulfonation, and halogenation. |
Biology
This compound has shown promise in biological studies, particularly in enzyme inhibition and protein interactions:
- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases.
| Biological Activity | Mechanism of Action |
|---|---|
| MAO-B Inhibition | Competes with substrates, potentially aiding neuroprotection. |
| Antioxidant Activity | Protects cells from oxidative stress, relevant for anti-inflammatory applications. |
Medicine
The therapeutic potential of this compound is under investigation for various applications:
- Anti-inflammatory Properties : The compound's antioxidant capabilities may contribute to reducing inflammation.
| Therapeutic Application | Description |
|---|---|
| Neuroprotection | Potential use in treating conditions like Parkinson's disease through MAO-B inhibition. |
| Cancer Therapy | Preliminary studies indicate anti-tumor activity against specific cancer cell lines. |
Neuroprotective Studies
In studies evaluating neuroprotective agents, compounds similar to this compound demonstrated significant protective effects on neuronal cells exposed to oxidative stress:
- Findings : These compounds reduced cell death and improved viability under oxidative conditions, suggesting a mechanism involving antioxidant activity.
In Vivo Efficacy
Preliminary in vivo studies have shown that compounds with similar structures can inhibit tumor growth:
- Example Study : Benzothiazole derivatives exhibited significant anti-tumor activity against ovarian cancer cell lines when administered intraperitoneally.
Mechanistic Insights
Research has revealed that the compound can modulate key signaling pathways involved in inflammation and apoptosis:
- Mechanism : Its phenolic structure allows interaction with various cellular receptors and enzymes, influencing inflammatory responses.
Mechanism of Action
The mechanism of action of 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Substituent Effects on Physicochemical Properties
Benzyloxy vs. Ethoxy/Methoxy Groups
- The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., ethoxy in ). This may enhance membrane permeability but reduce aqueous solubility .
- Methoxy/ethoxy groups () are less lipophilic, favoring solubility in polar solvents.
Aminomethyl vs. Schiff bases (imines) in and are more rigid and prone to hydrolysis but useful in coordination chemistry .
Halogen Substituents
- Bromo groups () introduce electron-withdrawing effects, altering electronic distribution and reactivity (e.g., facilitating nucleophilic substitution). However, they increase molecular weight and may reduce metabolic stability .
Biological Activity
2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol, with the CAS number 1232777-76-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H21NO3
- Molecular Weight : 335.4 g/mol
- Structure : The compound features a methoxy group and a benzyloxy group attached to a phenolic structure, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key proposed mechanisms include:
- MAO-B Inhibition : Similar compounds have shown potent inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. For instance, derivatives of related structures demonstrated competitive and reversible MAO-B inhibition with IC50 values as low as 0.062 µM, indicating strong potential for neuroprotective applications in conditions like Parkinson's disease .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect against oxidative stress-related damage in cells. This is crucial in various therapeutic contexts, particularly in neuroprotection and anti-inflammatory applications .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Neuroprotective Studies : In a study investigating neuroprotective agents, derivatives similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress. The findings indicated that these compounds significantly reduced cell death and improved cell viability under oxidative stress conditions .
- In Vivo Efficacy : Preliminary in vivo studies showed that compounds with similar structural features could inhibit tumor growth in animal models. For example, benzothiazole derivatives demonstrated significant anti-tumor activity against ovarian cancer cell lines when administered intraperitoneally, suggesting a potential application for cancer therapy .
- Mechanistic Insights : Research on the mechanism of action revealed that the compound could modulate key signaling pathways involved in inflammation and apoptosis. This modulation was linked to its phenolic structure, which is known to interact with various cellular receptors and enzymes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol, and how do reaction parameters influence yield?
- Answer : The compound can be synthesized via reductive amination or condensation reactions. A validated approach involves reacting a benzyloxy-substituted aniline derivative with 2-hydroxy-3-methoxybenzaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) or via Mannich-type reactions. Critical parameters include solvent choice (e.g., THF or MeOH), temperature (0–25°C), and stoichiometric ratios. For example, analogous syntheses achieved >95% yield by maintaining anhydrous conditions and using NaH as a base for deprotonation . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product.
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Look for signals corresponding to the benzyloxy group (δ ~4.8–5.1 ppm for OCH₂Ph protons; δ ~70–75 ppm for the benzyl carbon) and the methoxy group (δ ~3.8–3.9 ppm for OCH₃ protons; δ ~55–60 ppm for the carbon). The aminomethyl (-CH₂NH-) group typically appears as a singlet or multiplet at δ ~3.4–4.0 ppm.
- IR : Confirm N-H stretching (~3300 cm⁻¹) and aromatic C=C/C-O bonds (~1600–1450 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₂₁H₂₁NO₃: 336.1594).
- X-ray Crystallography (advanced): Resolves bond angles and stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?
- Answer : For antimicrobial screening, use standardized microdilution assays (e.g., CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). For antioxidant activity, employ DPPH radical scavenging assays with ascorbic acid as a reference. Ensure triplicate replicates and statistical validation (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. How can researchers reconcile contradictory reports on the biological efficacy of benzyloxy- and aminomethyl-substituted phenols?
- Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, incubation time) or compound purity. Strategies include:
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis.
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or MIC assays.
- Mechanistic Studies : Compare ROS generation or membrane disruption assays to contextualize bioactivity .
Q. What role do computational models and crystallography play in elucidating structure-activity relationships (SAR)?
- Answer :
- DFT Calculations : Predict reactive sites (e.g., HOMO/LUMO orbitals) and hydrogen-bonding potential.
- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthetic targets.
- X-ray Crystallography : Resolve conformational flexibility; for example, crystal structures of similar compounds reveal planar aromatic systems and intramolecular H-bonding .
Q. How can environmental stability and degradation pathways be systematically evaluated for this compound?
- Answer :
- Hydrolysis Studies : Expose the compound to buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to assess photodegradation products.
- Ecotoxicology : Follow OECD Test Guideline 201 for algal growth inhibition. Correlate results with logP values (predicted ~2.5–3.0) to estimate bioaccumulation potential .
Q. What strategies optimize synthetic yields in large-scale preparations while minimizing side reactions?
- Answer :
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenolysis of benzyloxy groups.
- Solvent Optimization : Replace THF with DMF for higher solubility of intermediates.
- Process Controls : Use inline FTIR to monitor reaction progress and avoid over-alkylation. A 2021 study achieved 99% yield by maintaining strict temperature control (±2°C) during condensation .
Methodological Notes
- Avoid BenchChem/TargetMol : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) for synthesis and bioactivity data.
- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials and adhere to FAIR principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
